molecular formula C40H56 B162403 gamma-Carotene CAS No. 472-93-5

gamma-Carotene

Cat. No.: B162403
CAS No.: 472-93-5
M. Wt: 536.9 g/mol
InChI Key: HRQKOYFGHJYEFS-BXOLYSJBSA-N
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Description

Gamma-Carotene is a carotenoid and a biosynthetic intermediate for cyclized carotenoid synthesis in plants. It is formed from the cyclization of lycopene by lycopene cyclase epsilon . It is a cyclic carotene and a carotenoid beta-end derivative .


Synthesis Analysis

This compound is synthesized from two molecules of geranylgeranyl pyrophosphate (GGPP) through phytoene, phytofluene, ζ-carotene (zeta-carotene), neurosporene, lycopene, and this compound . It is obtained by the cyclisation of lycopene . A study identified 33 structural genes from the carotenoid biosynthetic pathway .


Molecular Structure Analysis

Carotenoids have a C40 linear and symmetrical skeleton that gives rise to a wide array of structures of carotenes and xanthophylls in plant tissues. These include acyclic, monocyclic, and dicyclic carotenoids, along with hydroxy and epoxy xanthophylls and apocarotenoids .


Chemical Reactions Analysis

Carotenoids have interesting history of analysis that started from simple colorimetric assessment of its quantity as colorant agent . They are capable of irreversible oxidation of fundamental biological macromolecules: proteins, lipids, nucleic acids, and carbohydrates .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 536.9 g/mol . Its density is 0.9±0.1 g/cm3, boiling point is 657.8±25.0 °C at 760 mmHg, and vapour pressure is 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

Health Benefits and Biological Activity

Carotenes, including gamma-Carotene, are yellow-orange pigments classified as hydrocarbons and terpenoids, synthesized by plants, fungi, and photosynthetic bacteria. This compound, along with other isomers like alpha- and beta-Carotene, shows a range of biological activities and health benefits, making it a material of interest for the pharmaceutical, food, and cosmetics industries. These compounds are essential dietary nutrients in animals and precursors of vitamin A in humans, offering antioxidant properties and potential protective roles against various diseases (Kim, 2016).

Role in Neuroprotection

Recent studies have highlighted the neuroprotective potential of carotenoids, including this compound, in vivo and in vitro. These compounds offer protection against neurodegenerative diseases through various mechanisms, such as the inhibition of neuroinflammation, modulation of autophagy, and attenuation of oxidative damage. The dietary intake of carotenoids has been linked to a lower risk of neurodegenerative diseases, suggesting their use as potential therapeutic agents for conditions like Alzheimer's disease, Parkinson's disease, and stroke (Manochkumar et al., 2021).

Mechanism of Action

Target of Action

Gamma-Carotene, a type of carotenoid, is a biosynthetic intermediate for cyclized carotenoid synthesis in plants . It is formed from the cyclization of lycopene by lycopene cyclase epsilon . Along with several other carotenoids, this compound is a vitamer of vitamin A in herbivores and omnivores .

Mode of Action

This compound interacts with its targets through a series of biochemical reactions. Carotenoids with a cyclized, beta-ionone ring can be converted to vitamin A, also known as retinol, by the enzyme beta-carotene 15,15’-dioxygenase .

Biochemical Pathways

This compound is involved in the carotenoid biosynthesis pathway . It is a precursor to vitamin A and is converted into vitamin A in the body . The carotenoids are precursors of vitamin A and are converted into vitamin A in the body .

Pharmacokinetics

It is known that carotenoids are highly soluble in organic solvents and insoluble in polar solvents .

Result of Action

The beneficial properties of this compound in the prevention of various diseases, such as tumor formation, cardiovascular diseases, and vision problems, have been documented due to their roles as antioxidants .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, this compound has been identified as a biomarker for green and purple sulfur bacteria in marine sediments, implying a past euxinic environment, where water columns were anoxic and sulfidic . This suggests that the action, efficacy, and stability of this compound can be influenced by the environmental conditions in which it is found.

Properties

IUPAC Name

2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-1,3,3-trimethylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14-16,18-20,22-27,29-30H,13,17,21,28,31H2,1-10H3/b12-11+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQKOYFGHJYEFS-BXOLYSJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70897429
Record name gamma-Carotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70897429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472-93-5
Record name γ-Carotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=472-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Carotene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma-Carotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70897429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .GAMMA.-CAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH369M0SOE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name gamma-Carotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of gamma-carotene?

A1: this compound has a molecular formula of C40H56 and a molecular weight of 536.87 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits specific absorption maxima in the UV-Vis spectrum, typically in the range of 430-460 nm, contributing to its yellow-orange color.

Q3: Which analytical methods are used to identify and quantify this compound?

A3: High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry detection is commonly used for accurate identification and quantification of this compound in various matrices. []

Q4: What is the role of this compound in carotenoid biosynthesis?

A4: this compound is an important intermediate in the biosynthesis of other carotenoids. It is formed from lycopene through the action of lycopene cyclase enzymes. [, , , , ]

Q5: What is unique about the lycopene cyclase from Neurospora crassa in relation to this compound production?

A5: The Neurospora crassa lycopene cyclase exhibits a preference for single cyclizations of lycopene, leading to the formation of monocyclic this compound derivatives. This characteristic makes it a valuable tool for the biotechnological production of these compounds. []

Q6: In which organisms is this compound found?

A6: this compound is found in a variety of organisms, including plants like tomatoes [], carrots [], and peppers [], as well as microorganisms like the fungus Phycomyces blakesleeanus [], the bacterium Erwinia herbicola [], and the dinoflagellate Crypthecodinium cohnii []. It is also found in certain fruits like watermelons [] and guavas. []

Q7: What is the biological significance of this compound?

A7: While this compound itself may have limited vitamin A activity, its metabolites, formed during its conversion to retinol, are thought to contribute to overall vitamin A levels in the body. []

Q8: How does the presence of a keto group at the C-4 position in this compound derivatives, like those found in Deinococcus radiodurans, affect its antioxidant activity?

A8: The introduction of a keto group at the C-4 position in this compound derivatives was shown to enhance their antioxidant activity, likely due to the extended conjugated double bond system and increased stability provided by the keto group. []

Q9: What is the role of this compound in relation to singlet oxygen?

A9: this compound acts as a potent quencher of singlet oxygen, a reactive oxygen species, highlighting its potential as an antioxidant. Its quenching ability, although lower than lycopene, contributes to protecting biological systems from oxidative damage. []

Q10: Are there any specific health benefits associated with this compound?

A10: While more research is needed, studies suggest that this compound, along with other carotenoids, might provide benefits against certain types of cancer due to their antioxidant properties. []

Q11: How do mutations affect this compound synthesis in tomatoes?

A11: In tomatoes, the non-ripening (nor) mutant impacts carotenoid accumulation, leading to a predominance of phytoene, beta-carotene, and neurosporene. This mutation affects the normal progression of lycopene conversion to this compound and ultimately beta-carotene, illustrating the role of specific genes in regulating carotenoid biosynthesis. []

Q12: How do mutations affect this compound synthesis in Phycomyces blakesleeanus?

A12: Studies utilizing Phycomyces blakesleeanus mutants, such as C2 and C9, have provided insights into the multi-step enzymatic process of carotenoid biosynthesis. These mutants exhibit altered carotenoid profiles, with C2 lacking carotenoids and C9 accumulating lycopene, highlighting the disruption of this compound and beta-carotene formation due to specific genetic defects. [, ]

Q13: What are the potential applications of this compound?

A13: this compound, due to its color and potential health benefits, is being explored as a natural food colorant and as a potential source of vitamin A. [, ]

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